

# Synthesis and Characterization of 5-Bromo-2-chloronicotinonitrile: A Technical Guide

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## Compound of Interest

Compound Name: *5-Bromo-2-chloronicotinonitrile*

Cat. No.: *B1291396*

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This technical guide provides a comprehensive overview of the synthesis and characterization of **5-Bromo-2-chloronicotinonitrile**, a key intermediate in the development of novel pharmaceuticals and other specialty chemicals.<sup>[1][2]</sup> This document details a feasible synthetic pathway, experimental protocols, and a summary of the compound's physicochemical and spectral properties.

## Compound Overview

**5-Bromo-2-chloronicotinonitrile**, with the IUPAC name 5-bromo-2-chloropyridine-3-carbonitrile, is a halogenated pyridine derivative.<sup>[3]</sup> Its structure, featuring bromo, chloro, and cyano functionalities, makes it a versatile building block in organic synthesis, particularly for the introduction of these groups into more complex molecules.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromo-2-chloronicotinonitrile** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrClN <sub>2</sub>	[3]
Molecular Weight	217.45 g/mol	[3]
CAS Number	405224-23-9	[3]
Melting Point	135-140 °C	[4]
Purity	≥95%	[4]
Appearance	Solid	

## Synthesis Pathway

A proposed two-step synthesis for **5-Bromo-2-chloronicotinonitrile** is outlined below. The pathway commences with the bromination of 2-aminonicotinonitrile to form the intermediate 2-amino-5-bromonicotinonitrile, followed by a Sandmeyer reaction to substitute the amino group with a chloro group.



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Caption: Proposed two-step synthesis of **5-Bromo-2-chloronicotinonitrile**.

## Experimental Protocols

The following are detailed experimental protocols for the synthesis of **5-Bromo-2-chloronicotinonitrile**.

### Step 1: Synthesis of 2-Amino-5-bromonicotinonitrile

This procedure is adapted from established methods for the bromination of aminopyridines.[5]

Materials:

- 2-Aminonicotinonitrile
- Glacial Acetic Acid
- Bromine
- Sodium hydroxide solution (aqueous)
- Ethyl acetate
- Anhydrous sodium sulfate

**Procedure:**

- Dissolve 2-aminonicotinonitrile in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous sodium hydroxide solution to precipitate the product.
- Collect the precipitate by vacuum filtration and wash with cold water.
- Dissolve the crude product in ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crude 2-amino-5-bromonicotinonitrile, which can be purified by recrystallization.

## Step 2: Synthesis of 5-Bromo-2-chloronicotinonitrile via Sandmeyer Reaction

This protocol is a general procedure for the diazotization of an aminopyridine followed by a copper-catalyzed chlorination.[\[6\]](#)[\[7\]](#)[\[8\]](#)

### Materials:

- 2-Amino-5-bromonicotinonitrile
- Concentrated Hydrochloric Acid
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Copper(I) Chloride ( $\text{CuCl}$ )
- Dichloromethane
- Anhydrous sodium sulfate

### Procedure:

- Suspend 2-amino-5-bromonicotinonitrile in a mixture of concentrated hydrochloric acid and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.
- Cool the suspension to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
- Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
- In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid and cool it to 0 °C.
- Slowly add the cold diazonium salt solution to the cold  $\text{CuCl}$  solution with vigorous stirring. Nitrogen gas evolution should be observed.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Extract the product with dichloromethane.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude **5-Bromo-2-chloronicotinonitrile** by column chromatography on silica gel.

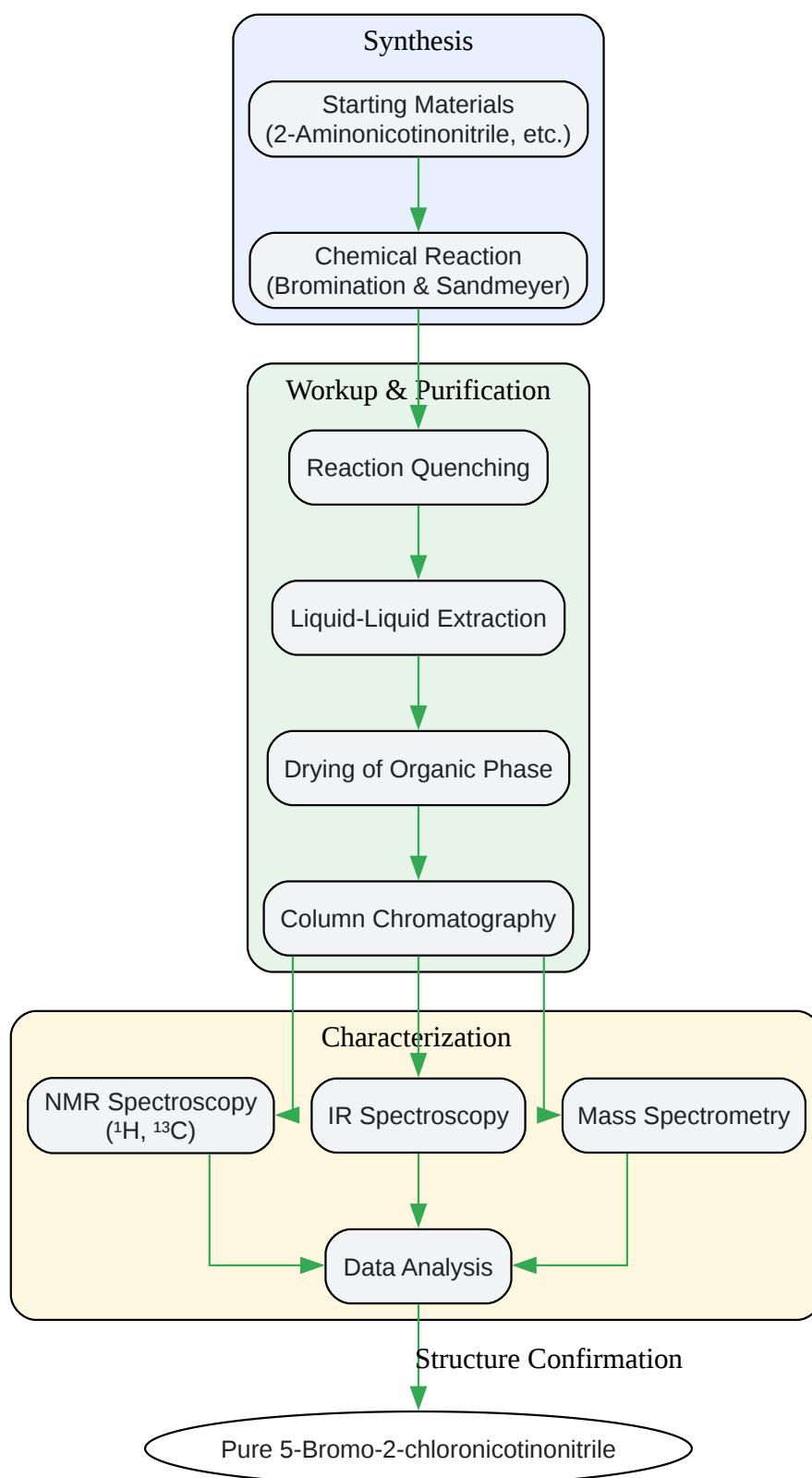
## Characterization Data

The following table summarizes the expected characterization data for **5-Bromo-2-chloronicotinonitrile** based on its structure and data from analogous compounds.

Characterization Method	Expected Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	$\delta$ (ppm): ~8.5 (d, 1H), ~8.3 (d, 1H). The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The exact chemical shifts are influenced by the electron-withdrawing effects of the chloro, bromo, and cyano groups. For comparison, the protons of 5-bromo-2-chloronicotinic acid appear at $\delta$ 8.66 and 8.43 ppm.[9]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	Expected peaks for the six carbon atoms of the pyridine ring and the nitrile carbon. The chemical shifts will be influenced by the attached halogens and nitrile group.
IR Spectroscopy (KBr)	$\nu$ (cm <sup>-1</sup> ): ~2230 (C≡N stretch), C-Cl, C-Br, and aromatic C=C and C-H stretching and bending vibrations.
Mass Spectrometry (EI)	m/z: Expected molecular ion peaks corresponding to the isotopic distribution of bromine and chlorine. The monoisotopic mass is 215.90899 Da.[3]

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of **5-Bromo-2-chloronicotinonitrile**.



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Caption: General experimental workflow for synthesis and characterization.

## Safety Information

**5-Bromo-2-chloronicotinonitrile** is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

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